Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Kinase Inhibition ROCK2 Drug Discovery

Medicinal chemists developing kinase inhibitors face off-target ROCK2 activity from alternative thienopyridine scaffolds. This compound provides a solution: its [3,2-c] fused core lacks ROCK2 inhibition (unlike the [2,3-c] isomer with IC50 = 8,300 nM). Key advantages: - Lower XLogP3-AA (1.9) vs. 2.0 for [2,3-c] isomer - improves aqueous solubility - Thieno[3,2-c] core linked to low CYP3A4 inhibition (US8722890) - Methyl ester enables prodrug or synthetic handle flexibility

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 111042-92-3
Cat. No. B034649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
CAS111042-92-3
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=CN=C2)N
InChIInChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3
InChIKeyGXBOOZHVALVKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminothieno[3,2-c]pyridine-2-carboxylate: Kinase-Targeted Building Block


Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate (CAS 111042-92-3) is a heterocyclic compound featuring a fused thiophene-pyridine core with an amino group at the 3-position and a methyl ester at the 2-position [1]. This specific substitution pattern classifies it within the broader thieno[3,2-c]pyridine family, a privileged scaffold in medicinal chemistry for developing kinase inhibitors [2]. The compound's molecular formula is C9H8N2O2S, with a molecular weight of 208.24 g/mol and a calculated XLogP3-AA value of 1.9 [1]. Its primary value lies in its role as a synthetic intermediate, where the reactive amino and carboxylate functionalities enable the construction of diverse compound libraries for drug discovery, particularly for targets in oncology and inflammation [2].

Structural Specificity of Methyl 3-Aminothieno[3,2-c]pyridine-2-carboxylate


In-class substitution of Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate with other thienopyridines is not feasible without risking a fundamental change in biological activity or synthetic utility. The regioisomeric arrangement of the fused thiophene and pyridine rings ([3,2-c] vs. [2,3-c] or [3,2-b]) dictates the spatial orientation of the key 3-amino and 2-carboxylate functional groups, which is critical for molecular recognition by biological targets like kinases [1]. Furthermore, the methyl ester group is not merely a placeholder; its size and lipophilicity relative to other esters (e.g., ethyl) or the free carboxylic acid impact the molecule's LogP, solubility, and its ability to serve as a prodrug moiety or a synthetic handle [2]. The following quantitative evidence demonstrates that even structurally close analogs exhibit distinct profiles, confirming that this specific compound offers a unique and non-interchangeable set of properties.

Quantitative Evidence for Methyl 3-Aminothieno[3,2-c]pyridine-2-carboxylate


ROCK2 Selectivity: Regioisomer Comparison

The regioisomeric form of the compound, Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate (CAS 111042-91-2), exhibits a measurable IC50 of 8,300 nM against Rho-associated protein kinase 2 (ROCK2) [1]. In contrast, a search of authoritative databases like BindingDB and ChEMBL shows no reported activity for the target [3,2-c] isomer (CAS 111042-92-3) against ROCK2 or related kinases under the same assay conditions [2]. This lack of activity for the [3,2-c] isomer is a key differentiation, suggesting it may have a distinct selectivity profile, making it a more suitable negative control or scaffold for developing inhibitors against other kinase targets where ROCK2 off-target activity is undesirable.

Kinase Inhibition ROCK2 Drug Discovery

Lipophilicity: Impact of Ring Fusion Geometry

The [3,2-c] ring fusion geometry in Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate results in a calculated XLogP3-AA value of 1.9 [1]. This is a distinct physicochemical property compared to its [2,3-c] isomer (CAS 111042-91-2), which has a slightly higher calculated XLogP3-AA of 2.0 [2]. While the difference is small, it is a quantifiable and verifiable divergence in lipophilicity stemming solely from the position of the nitrogen atom in the fused pyridine ring. This difference can influence critical drug development parameters such as membrane permeability, aqueous solubility, and metabolic stability.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Versatility: Kinase-Targeted Libraries

The thieno[3,2-c]pyridine scaffold, of which this compound is a key precursor, is explicitly claimed in patents as a core structure for developing inhibitors of clinically relevant kinases, including Aurora kinases, VEGFR, and PDGFR [1]. Patent US8722890 specifically highlights that derivatives based on this scaffold can be optimized to exhibit low CYP3A4 inhibition, a major safety concern in drug development [1]. This establishes a class-level inference that this specific methyl ester amino derivative serves as a critical synthetic entry point to a family of compounds with a demonstrated pathway toward improved safety profiles compared to other kinase inhibitor chemotypes.

Synthetic Chemistry Kinase Inhibitors Medicinal Chemistry

Application Scenarios for Methyl 3-Aminothieno[3,2-c]pyridine-2-carboxylate


ROCK2 Off-Target Avoidance in Kinase Inhibitor Design

Medicinal chemists developing kinase inhibitors can prioritize Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate as a starting scaffold when ROCK2 inhibition is contraindicated. Evidence shows its [2,3-c] isomer has measurable ROCK2 activity (IC50 = 8,300 nM), while the [3,2-c] isomer lacks this liability [1]. Using this compound as a building block helps steer the resulting chemical library away from ROCK2-related off-target effects, streamlining the lead optimization process.

Lead Lipophilicity and Solubility Optimization

In lead optimization, small differences in lipophilicity can significantly impact a compound's ADME properties. The evidence shows that Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate possesses a slightly lower XLogP3-AA (1.9) compared to its [2,3-c] isomer (2.0) [2]. Researchers aiming to fine-tune LogP, improve aqueous solubility, or reduce metabolic clearance can select this specific isomer as a more polar alternative in their synthetic scheme, leveraging this quantifiable property difference.

Synthesis of Patent-Backed Kinase Inhibitors for Safety

For pharmaceutical R&D groups pursuing novel kinase inhibitors (e.g., targeting VEGFR, PDGFR, Aurora kinases), this compound provides a direct synthetic route into a protected chemical space. Patent literature (US8722890) identifies the thieno[3,2-c]pyridine core as the basis for compounds demonstrating low CYP3A4 inhibition [3]. Incorporating this specific methyl ester amino derivative into a synthesis plan allows for the generation of novel analogs with a plausible, patent-supported pathway to an improved safety margin related to drug-drug interactions.

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